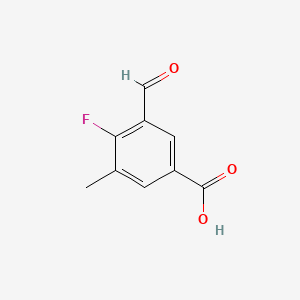

4-Fluoro-3-formyl-5-methylbenzoic acid

Description

4-Fluoro-3-formyl-5-methylbenzoic acid is a fluorinated benzoic acid derivative with a molecular formula $ \text{C}9\text{H}7\text{FO}_3 $. Its structure features:

- A fluorine substituent at the 4-position of the benzene ring.

- A formyl group (-CHO) at the 3-position.

- A methyl group (-CH$_3$) at the 5-position.

- A carboxylic acid (-COOH) group at the 1-position.

This compound is of interest in medicinal chemistry and materials science due to its electron-withdrawing (fluorine, formyl) and electron-donating (methyl) substituents, which modulate reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C9H7FO3 |

|---|---|

Molecular Weight |

182.15 g/mol |

IUPAC Name |

4-fluoro-3-formyl-5-methylbenzoic acid |

InChI |

InChI=1S/C9H7FO3/c1-5-2-6(9(12)13)3-7(4-11)8(5)10/h2-4H,1H3,(H,12,13) |

InChI Key |

PRPFNFXGZGULJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1F)C=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-formyl-5-methylbenzoic acid typically involves the introduction of functional groups onto a benzene ring. One common method is the Friedel-Crafts acylation, where a fluorinated benzene derivative undergoes acylation with a formylating agent under acidic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the formyl group.

Industrial Production Methods

Industrial production of 4-Fluoro-3-formyl-5-methylbenzoic acid may involve large-scale chemical processes that optimize yield and purity. These methods often use continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-formyl-5-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: 4-Fluoro-3-carboxy-5-methylbenzoic acid.

Reduction: 4-Fluoro-3-hydroxymethyl-5-methylbenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-formyl-5-methylbenzoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-formyl-5-methylbenzoic acid involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity. These interactions can modulate various biochemical pathways, making the compound useful in research and development.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations:

Electronic Effects :

- The formyl group in 4-fluoro-3-formyl-5-methylbenzoic acid introduces strong electron-withdrawing effects, enhancing the acidity of the -COOH group compared to analogs lacking -CHO (e.g., 4-fluoro-3-methylbenzoic acid) .

- Fluorine at the 4-position stabilizes the aromatic ring via resonance, reducing reactivity toward electrophilic substitution compared to fluorine at 2- or 3-positions .

The formyl group increases polarity, likely improving aqueous solubility relative to non-aldehydic analogs like 4-fluoro-3-methylbenzoic acid.

Synthetic Utility :

- 4-Fluoro-3-formyl-5-methylbenzoic acid’s aldehyde group enables further derivatization (e.g., condensation reactions to form Schiff bases), a feature absent in simpler fluorobenzoic acids .

Biological Activity

4-Fluoro-3-formyl-5-methylbenzoic acid is a compound of growing interest in medicinal chemistry due to its unique structural features, which include a formyl group and a fluorine atom on the aromatic ring. This article explores its biological activities, mechanisms of action, and potential applications in drug development.

Molecular Formula: CHFO

Molecular Weight: 182.15 g/mol

Structure:

- The compound features a fluorine atom that enhances metabolic stability and bioavailability.

- The formyl group can participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of 4-Fluoro-3-formyl-5-methylbenzoic acid is primarily attributed to its ability to interact with biological macromolecules, such as proteins and enzymes. The presence of the fluorine atom is known to improve binding affinity due to increased electron-withdrawing effects, which can enhance the compound's reactivity and interaction with target sites within biological systems.

Biological Activity

Research indicates that 4-Fluoro-3-formyl-5-methylbenzoic acid exhibits several biological activities:

-

Antimicrobial Activity:

- Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.

-

Anti-inflammatory Effects:

- The compound has been investigated for its potential anti-inflammatory properties. In vitro studies indicate that it may inhibit the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage models.

-

Anticancer Potential:

- Preliminary studies suggest that 4-Fluoro-3-formyl-5-methylbenzoic acid may exhibit cytotoxic effects on certain cancer cell lines, indicating its potential role as an anticancer agent.

Research Findings and Case Studies

Several research findings support the biological activity of 4-Fluoro-3-formyl-5-methylbenzoic acid:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.